molecular formula C18H15ClN2O3S B11786629 Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate

Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate

Katalognummer: B11786629
Molekulargewicht: 374.8 g/mol
InChI-Schlüssel: RJXRBEUJDIJIHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate is a complex organic compound that features a benzoate ester linked to an aminothiazole and chlorobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common approach might include:

    Formation of the aminothiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Esterification: The benzoic acid derivative can be esterified using methanol and an acid catalyst.

    Coupling Reaction: The aminothiazole and esterified benzoic acid can be coupled using a chlorobenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminothiazole ring.

    Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of new drugs.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate
  • Methyl 5-(2-aminothiazol-4-yl)-2-((2-bromobenzyl)oxy)benzoate
  • Methyl 5-(2-aminothiazol-4-yl)-2-((2-iodobenzyl)oxy)benzoate

Uniqueness

Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness might be reflected in its reactivity, stability, or interaction with biological targets.

Eigenschaften

Molekularformel

C18H15ClN2O3S

Molekulargewicht

374.8 g/mol

IUPAC-Name

methyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C18H15ClN2O3S/c1-23-17(22)13-8-11(15-10-25-18(20)21-15)6-7-16(13)24-9-12-4-2-3-5-14(12)19/h2-8,10H,9H2,1H3,(H2,20,21)

InChI-Schlüssel

RJXRBEUJDIJIHM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.